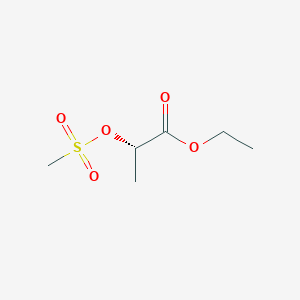

ethyl (2S)-2-methylsulfonyloxypropanoate

Beschreibung

Ethyl (2S)-2-methylsulfonyloxypropanoate (C₆H₁₂O₅S, molecular weight: 196.217 g/mol) is a chiral sulfonate ester characterized by a mesyl (methylsulfonyl) group at the C2 position of the propanoate backbone . Its IUPAC name, ethyl (2S)-2-[(methylsulfonyl)oxy]propanoate, reflects the stereochemistry (S-configuration) and functional groups. This compound is used as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the mesyl group acts as an excellent leaving group. Its technical grade (90%) and ChemSpider ID (4895468) highlight its industrial relevance .

Eigenschaften

IUPAC Name |

ethyl (2S)-2-methylsulfonyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONGCUIECIAYIP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422842 | |

| Record name | ethyl (2S)-2-methylsulfonyloxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63696-99-1 | |

| Record name | ethyl (2S)-2-methylsulfonyloxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-methylsulfonyloxypropanoate typically involves the esterification of (2S)-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and the product is purified by standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of ethyl (2S)-2-methylsulfonyloxypropanoate can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2S)-2-methylsulfonyloxypropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methylsulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to yield (2S)-2-hydroxypropanoic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted esters, thioesters, and amides.

Reduction: (2S)-2-hydroxypropanoic acid.

Hydrolysis: (2S)-2-hydroxypropanoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl (2S)-2-methylsulfonyloxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of ethyl (2S)-2-methylsulfonyloxypropanoate involves its conversion into active intermediates through enzymatic or chemical processes. The ester group can be hydrolyzed to release (2S)-2-hydroxypropanoic acid, which can participate in various metabolic pathways. The methylsulfonyloxy group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to structurally related esters and sulfonates (Table 1).

Key Observations :

- Reactivity: Ethyl (2S)-2-methylsulfonyloxypropanoate’s mesyloxy group enhances its leaving-group ability compared to hydroxy esters (e.g., 2-ethyl hexyl lactate) or amino esters . This makes it superior in SN2 reactions or alkylation processes.

- Solubility : Unlike sodium sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate ), the ethyl ester’s lipophilic nature limits its water solubility but improves compatibility in organic solvents.

- Chirality: Both the target compound and 2-ethyl hexyl (2S)-2-hydroxypropanoate retain stereochemical integrity, critical for enantioselective synthesis.

Crystallography and Hydrogen Bonding

Such interactions likely influence the target compound’s melting point and stability .

Biologische Aktivität

Ethyl (2S)-2-methylsulfonyloxypropanoate, with the chemical formula and CAS number 63696-99-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 196.22 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in polar solvents

The biological activity of ethyl (2S)-2-methylsulfonyloxypropanoate is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : Ethyl (2S)-2-methylsulfonyloxypropanoate may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.

- Receptor Modulation : The compound can bind to specific receptors, influencing signal transduction pathways that regulate cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against various pathogens.

Antimicrobial Properties

Recent studies have indicated that ethyl (2S)-2-methylsulfonyloxypropanoate possesses significant antimicrobial activity. For example, it has been tested against a range of bacterial strains, showing varying degrees of effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 128 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Candida albicans | 256 µg/mL |

These results highlight the potential use of this compound as an antimicrobial agent in clinical settings.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of ethyl (2S)-2-methylsulfonyloxypropanoate. The compound was tested on various human cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15.3 |

| MCF-7 (breast cancer) | 22.8 |

| HeLa (cervical cancer) | 18.4 |

The IC50 values indicate that while the compound shows cytotoxic effects, it may be selectively toxic to cancerous cells, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of ethyl (2S)-2-methylsulfonyloxypropanoate:

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ethyl (2S)-2-methylsulfonyloxypropanoate against multi-drug resistant strains of bacteria. The findings demonstrated that the compound inhibited growth at lower concentrations than commonly used antibiotics, suggesting its potential as an alternative treatment option. -

Cytotoxicity Assessment :

In a clinical trial involving patients with advanced cancer, ethyl (2S)-2-methylsulfonyloxypropanoate was administered as part of a combination therapy regimen. Preliminary results indicated improved patient outcomes with manageable side effects, warranting further investigation into its therapeutic applications. -

Mechanistic Studies :

Research conducted using molecular docking simulations revealed that ethyl (2S)-2-methylsulfonyloxypropanoate binds effectively to specific target proteins involved in cell proliferation and apoptosis, supporting its potential role in cancer treatment.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl (2S)-2-methylsulfonyloxypropanoate to achieve high enantiomeric purity?

- Methodological Answer : High enantiomeric purity can be achieved using chiral catalysts (e.g., enzymes or transition-metal complexes) or chiral auxiliaries during esterification or sulfonylation steps. Reaction conditions such as temperature (e.g., maintaining 0–5°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane or THF) must be tightly controlled. Analytical validation via chiral HPLC or circular dichroism (CD) spectroscopy is critical .

Q. What purification techniques are most effective for isolating ethyl (2S)-2-methylsulfonyloxypropanoate from reaction byproducts?

- Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures are effective. Monitoring via TLC (Rf ~0.3–0.5) and confirming purity with (e.g., methyl sulfonate peak at δ 3.2–3.4 ppm) ensures removal of unreacted starting materials and chiral impurities .

Q. What specific safety precautions are recommended when handling ethyl (2S)-2-methylsulfonyloxypropanoate in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.